N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide include:
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Various pyrazole derivatives with different substituents .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the pyrazole, furan, and pyridine rings, along with the trifluoromethyl group.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c1-23-12(6-7-22-23)13-4-3-11(25-13)9-21-15(24)10-2-5-14(20-8-10)16(17,18)19/h2-8H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKPYRNICQRVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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